Cas no 1218040-65-3 (Pentanamide, 2-amino-N-[(3-fluorophenyl)methyl]-N-methyl-)

Technical Introduction: Pentanamide, 2-amino-N-[(3-fluorophenyl)methyl]-N-methyl-, is a fluorinated amide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 3-fluorobenzyl group and a methyl-substituted amino moiety, which may enhance binding affinity or metabolic stability in bioactive compounds. The presence of the fluorine atom can influence electronic properties and lipophilicity, making it useful for structure-activity relationship (SAR) studies. This compound is typically employed as an intermediate in the synthesis of more complex molecules, particularly those targeting neurological or antimicrobial pathways. Its well-defined purity and stability under standard conditions ensure reliability in experimental settings. Handling should adhere to standard safety protocols for fluorinated organic compounds.
Pentanamide, 2-amino-N-[(3-fluorophenyl)methyl]-N-methyl- structure
1218040-65-3 structure
Product Name:Pentanamide, 2-amino-N-[(3-fluorophenyl)methyl]-N-methyl-
CAS No:1218040-65-3
MF:C13H19FN2O
MW:238.301166772842
CID:5231248
Update Time:2025-05-22

Pentanamide, 2-amino-N-[(3-fluorophenyl)methyl]-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide
    • Z445130076
    • Pentanamide, 2-amino-N-[(3-fluorophenyl)methyl]-N-methyl-
    • Inchi: 1S/C13H19FN2O/c1-3-5-12(15)13(17)16(2)9-10-6-4-7-11(14)8-10/h4,6-8,12H,3,5,9,15H2,1-2H3
    • InChI Key: HUAAIFLKUBUYIA-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)CN(C)C(C(CCC)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 248
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.3

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Additional information on Pentanamide, 2-amino-N-[(3-fluorophenyl)methyl]-N-methyl-

Research Briefing on Pentanamide, 2-amino-N-[(3-fluorophenyl)methyl]-N-methyl- (CAS: 1218040-65-3)

In recent years, the compound Pentanamide, 2-amino-N-[(3-fluorophenyl)methyl]-N-methyl- (CAS: 1218040-65-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of both amino and fluorophenyl groups in its structure suggests its utility in modulating biological targets, particularly in the context of neurological disorders and cancer therapeutics.

Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1218040-65-3 exhibits high affinity for specific G-protein coupled receptors (GPCRs), which are implicated in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) was also highlighted, making it a viable candidate for further development in treating conditions such as Alzheimer's disease and Parkinson's disease.

Another significant area of research involves the anticancer potential of 1218040-65-3. A preclinical study conducted by researchers at the National Cancer Institute (NCI) revealed that this compound inhibits the proliferation of certain cancer cell lines by targeting key signaling pathways, including the PI3K/AKT/mTOR axis. The study further noted that the fluorophenyl moiety enhances the compound's binding affinity to its molecular targets, thereby improving its efficacy.

From a synthetic chemistry perspective, the development of scalable and efficient synthesis routes for 1218040-65-3 has been a topic of interest. A recent publication in Organic Letters detailed a novel asymmetric synthesis approach that yields the compound with high enantiomeric purity. This advancement is critical for ensuring the consistency and reproducibility of pharmacological studies, as well as for potential large-scale manufacturing.

Despite these promising findings, challenges remain in the clinical translation of 1218040-65-3. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future research. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, Pentanamide, 2-amino-N-[(3-fluorophenyl)methyl]-N-methyl- (CAS: 1218040-65-3) represents a compelling area of research in chemical biology and drug discovery. Its dual potential in neurology and oncology, coupled with recent advancements in its synthesis, positions it as a molecule of high interest for the scientific community. Continued investigation into its mechanisms and therapeutic applications will be crucial for realizing its full potential in medicine.

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